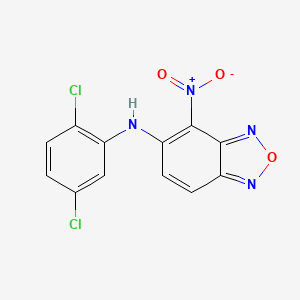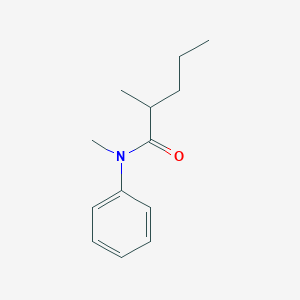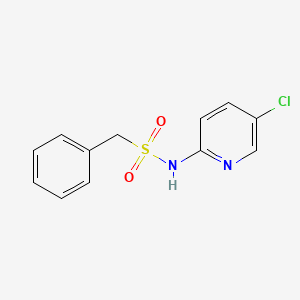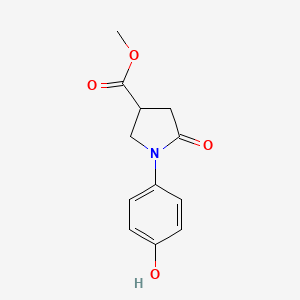![molecular formula C17H20N2O4 B5039334 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5039334.png)
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may exert its anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. It has also been found to reduce inflammation and has been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in lab experiments is its potential use in cancer therapy. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another advantage is its potential use as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity. It has been found to exhibit toxic effects on some cells and has been studied for its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone. One direction is the study of its potential use in cancer therapy. The compound has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another direction is the study of its potential use as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. Additionally, the study of its potential use as an antibacterial agent is another future direction. The compound has been found to exhibit antibacterial activity against various strains of bacteria and has been studied for its potential use as an antibacterial agent.
Synthesemethoden
The synthesis of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been achieved using different methods. One of the most commonly used methods is the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride. The resulting product is then reacted with morpholine and acetic anhydride to obtain the final product. Other methods of synthesis include the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic anhydride and the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory activity. In addition, it has been studied for its potential use as an antibacterial agent and has been found to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-10-15(20)19(11-16(21)18-6-8-23-9-7-18)17-13(12)4-3-5-14(17)22-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULYXOJGLNHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC=C2OC)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-1-(2-morpholino-2-oxoethyl)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)

![2-{3-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B5039293.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)

![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039343.png)

![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)